(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine chemical properties
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine
Abstract
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, identified by CAS Number 916791-15-6, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. It incorporates two highly significant pharmacophores: the 5-nitropyridine moiety and a substituted piperidine ring. The unique electronic properties of the nitropyridine system, combined with the conformational flexibility and functionalization potential of the piperidine scaffold, make this molecule a versatile intermediate for the synthesis of complex, biologically active agents. This technical guide provides a comprehensive analysis of its chemical properties, a detailed, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and an exploration of its reactivity and potential applications for researchers, scientists, and drug development professionals.
Introduction to the Core Heterocyclic Scaffolds
Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science, with an estimated 14% of FDA-approved N-heterocyclic drugs containing a pyridine ring as of 2021.[1] The two core components of the title compound, pyridine and piperidine, are among the most privileged structures in drug design.[2]
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The 5-Nitropyridine Moiety: The pyridine ring's nitrogen atom imparts distinct electronic characteristics, influencing polarity and hydrogen bonding capabilities.[1] The addition of a nitro group at the 5-position acts as a powerful electron-withdrawing group, which significantly activates the 2-position of the ring towards nucleophilic attack—a critical feature exploited in its synthesis.[3] Furthermore, the nitro group itself is a versatile functional handle, most commonly serving as a precursor to an amino group via reduction, enabling further molecular elaboration.[1]
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The Piperidine Scaffold: As a saturated heterocycle, the piperidine ring provides a three-dimensional, conformationally flexible structure that is highly desirable for optimizing interactions within the binding pockets of biological targets.[2] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of pharmacological activities.[2] The 4-substituted pattern, as seen in this molecule, allows for the projection of functional groups away from the core ring structure, which is a common strategy in linker-based drug design.
Physicochemical and Spectroscopic Properties
While specific experimental data for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and compared with well-characterized analogs.
Calculated and Comparative Properties
The following table summarizes key calculated data for the target molecule alongside experimental data for the foundational precursor, 2-Amino-5-nitropyridine, to provide a contextual reference.
| Property | (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine | 2-Amino-5-nitropyridine (Analog for Comparison) |
| CAS Number | 916791-15-6 | 4214-76-0[4][5] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | C₅H₅N₃O₂[4][6] |
| Molecular Weight | 236.27 g/mol | 139.11 g/mol [4][6] |
| Appearance | Predicted: Yellow to orange solid | Yellow Crystalline Powder[4][5] |
| Melting Point | Not available | 186-188 °C[5] |
| Boiling Point | Not available | ~255 °C (rough estimate)[5] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | 1.6 g/L in water[5] |
| pKa (Predicted) | Basic (Piperidine N): ~9-10; Basic (Pyridine N): ~1-2 | 2.82 (Predicted)[5] |
Predicted Spectroscopic Profile
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¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm), with significant downfield shifts due to the nitro group. Protons on the piperidine ring and the methylene linker would appear in the aliphatic region (δ 1.5-3.5 ppm).
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¹³C NMR: Aromatic carbons will be observed between δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded. Aliphatic carbons of the piperidine and methylene groups will appear upfield (δ 25-60 ppm).
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Mass Spectrometry (MS): The ESI+ spectrum should show a prominent [M+H]⁺ ion at m/z 237.28.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Synthesis and Purification
The most logical and industrially scalable synthesis of the title compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the reaction between an activated halo-nitropyridine and the appropriate piperidine-based amine.
Retrosynthetic Analysis
The retrosynthetic analysis reveals two key starting materials: 2-chloro-5-nitropyridine and a protected form of 4-(aminomethyl)piperidine. The Boc (tert-butyloxycarbonyl) group is a common and effective protecting group for the exocyclic amine, preventing side reactions.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: SNAr Coupling
This protocol describes the coupling of 2-chloro-5-nitropyridine with tert-butyl (piperidin-4-ylmethyl)carbamate, followed by deprotection.
Step 1: Nucleophilic Aromatic Substitution
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Reagent Setup: To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration), add tert-butyl (piperidin-4-ylmethyl)carbamate (1.1 eq).
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Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material (2-chloro-5-nitropyridine) is consumed (typically 4-12 hours).
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Boc Deprotection
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Acidic Cleavage: Dissolve the crude Boc-protected intermediate from Step 1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
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Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq) are common choices.
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Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.
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Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is typically isolated as the hydrochloride salt. To obtain the free base, the residue can be dissolved in water, basified with NaOH or NaHCO₃ to pH > 10, and then extracted with an organic solvent like DCM or ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product, (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.
Purification and Characterization Workflow
Purification is typically achieved via column chromatography or crystallization, followed by rigorous characterization.
Caption: Standard workflow for purification and characterization.
Chemical Reactivity and Derivatization Potential
The title compound possesses multiple reactive sites, making it a highly versatile intermediate for building a library of diverse molecules.
Reactivity of the Nitro Group
The most significant transformation of the 5-nitro group is its reduction to a 5-amino group. This conversion fundamentally alters the electronic character of the pyridine ring from electron-deficient to electron-rich and introduces a nucleophilic primary amine.
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Common Reduction Methods:
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Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
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Transfer Hydrogenation: Ammonium formate or hydrazine can be used as the hydrogen source with Pd/C.[1]
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Metal-Acid Reduction: Reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) in HCl are also effective.
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The resulting 5-amino derivative can be further functionalized through acylation, sulfonylation, or diazotization to introduce a wide array of substituents.
Application in Medicinal Chemistry
The structure is an ideal starting point for synthesizing molecules targeting various biological pathways. The reduction of the nitro group followed by functionalization is a common strategy to generate potent kinase inhibitors, among other therapeutic agents.
Caption: Derivatization pathway for drug discovery applications.
Conclusion
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, relying on robust and scalable SNAr chemistry. The compound offers three primary points for diversification: the reactive nitro group, the secondary amine of the linker, and the secondary amine of the piperidine ring (if unprotected). This versatility allows for the systematic exploration of chemical space, making it an exceptionally valuable tool for scientists engaged in the design and synthesis of novel therapeutic agents.
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